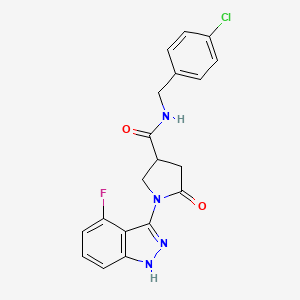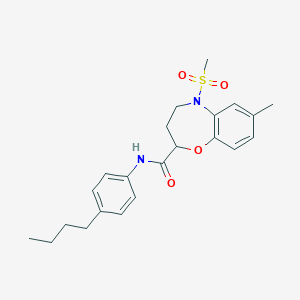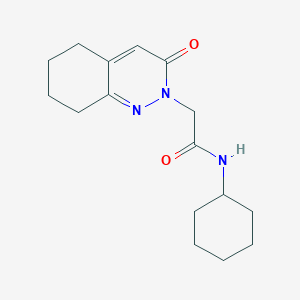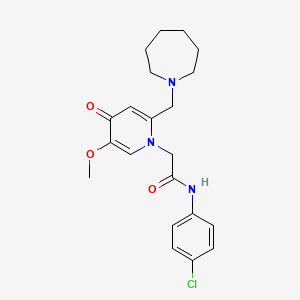
N-(4-chlorobenzyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling with the Chlorophenylmethyl Group: The final step involves coupling the indazole-pyrrolidine intermediate with a 4-chlorobenzyl halide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in biological processes . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it may interact with viral proteins, inhibiting viral replication and exhibiting antiviral properties .
Comparación Con Compuestos Similares
N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Indazole Derivatives: Other indazole derivatives with similar structural features and biological activities.
Fluorinated Compounds: Compounds containing fluorine atoms, which often enhance biological activity and metabolic stability.
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities .
Propiedades
Fórmula molecular |
C19H16ClFN4O2 |
|---|---|
Peso molecular |
386.8 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H16ClFN4O2/c20-13-6-4-11(5-7-13)9-22-19(27)12-8-16(26)25(10-12)18-17-14(21)2-1-3-15(17)23-24-18/h1-7,12H,8-10H2,(H,22,27)(H,23,24) |
Clave InChI |
NPXBDJDUWOZBJX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11236808.png)
![6-methyl-N-[3-(methylsulfanyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11236817.png)
![1-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B11236827.png)
![Methyl 6-methyl-2-({[5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11236830.png)
![6,7-dimethyl-N-(propan-2-yl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11236835.png)
![7-(4-fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11236850.png)
![N~4~-(3-methylphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11236852.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11236859.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11236867.png)

![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-[4-(propan-2-YL)phenyl]acetamide](/img/structure/B11236878.png)


